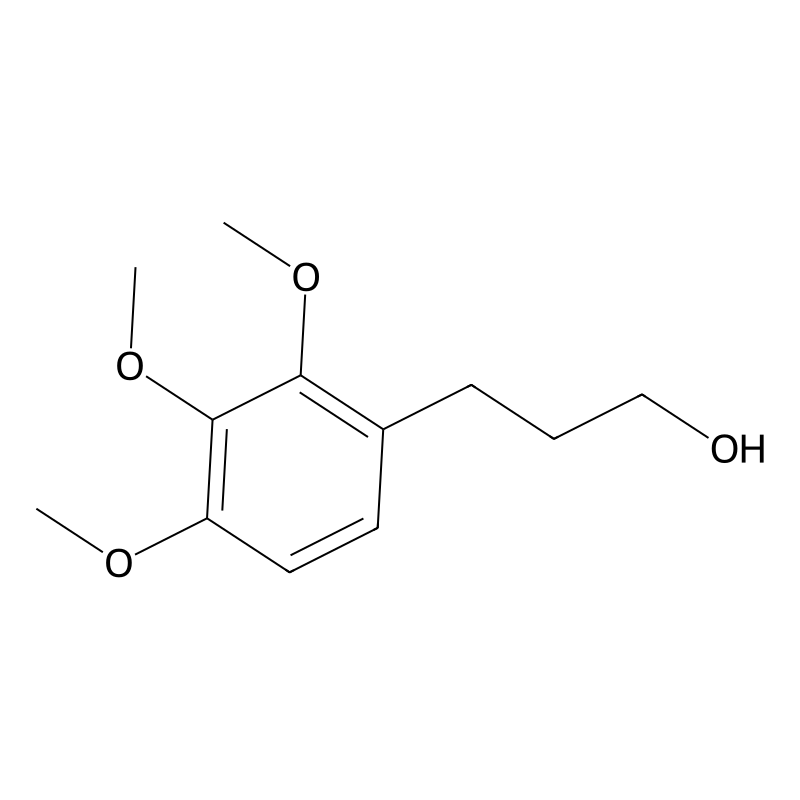

3-(2,3,4-Trimethoxyphenyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(2,3,4-Trimethoxyphenyl)propan-1-ol, with the Chemical Abstracts Service (CAS) number 106800-17-3, is an organic compound characterized by its propanol structure attached to a trimethoxyphenyl group. The molecular formula for this compound is C13H18O4. The presence of three methoxy groups on the phenyl ring contributes to its unique chemical properties and potential biological activities.

- Oxidation: 3-(2,3,4-Trimethoxyphenyl)propan-1-ol can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, particularly under acidic conditions.

- Substitution Reactions: The methoxy groups on the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the phenyl group.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Antioxidant Properties: The presence of methoxy groups can enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.

- Antimicrobial Activity: Some related compounds have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in pharmaceuticals.

- Neuroprotective Effects: Certain methoxy-substituted phenolic compounds have been studied for their ability to protect neuronal cells from damage, indicating a possible role in treating neurodegenerative diseases.

Synthesis of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol can be achieved through several methods:

- Alkylation of Phenols: Starting from 2,3,4-trimethoxyphenol, the compound can be synthesized via alkylation with propan-1-ol in the presence of a base such as sodium hydride or potassium carbonate.

- Reduction Reactions: If starting from a corresponding ketone or aldehyde, reduction using lithium aluminum hydride or sodium borohydride can yield the desired alcohol.

- Direct Methoxylation: The introduction of methoxy groups onto a phenolic precursor can be done using dimethyl sulfate or methyl iodide in the presence of a base.

These methods provide flexibility in synthesizing various derivatives of this compound.

3-(2,3,4-Trimethoxyphenyl)propan-1-ol has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress or microbial infections.

- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging products.

- Agriculture: Similar compounds have been explored as natural pesticides or growth regulators due to their antimicrobial properties.

Several compounds share structural similarities with 3-(2,3,4-Trimethoxyphenyl)propan-1-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxyphenol | One methoxy group on phenol | Known for its use as an antiseptic |

| 3,4-Dimethoxyphenylacetone | Two methoxy groups and an acetone moiety | Exhibits significant anti-inflammatory properties |

| 2,6-Dimethoxyphenol | Two methoxy groups on phenol | Used as an antioxidant and in flavoring |

The uniqueness of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol lies in its specific arrangement of three methoxy groups that enhance its solubility and reactivity compared to similar compounds. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.

Traditional Organic Synthesis Approaches

Williamson Ether Synthesis with 2,3,4-Trimethylphenol Derivatives

The Williamson ether synthesis represents one of the most established routes for introducing methoxy groups onto the aromatic ring system. This reaction, first developed by Alexander Williamson in 1850, involves the nucleophilic substitution of an organohalide by a deprotonated alcohol or phenol. For synthesizing the trimethoxy pattern specific to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, the key considerations involve regioselectivity and prevention of side reactions.

The general mechanism follows an SN2 pathway, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon with the leaving group. When applying this methodology to the synthesis of our target compound, the reaction sequence typically proceeds as follows:

- Base-mediated deprotonation of phenol derivatives to form the corresponding phenoxide

- Nucleophilic attack on methyl halides (typically iodide or bromide)

- Sequential protection/deprotection strategies to achieve the desired 2,3,4-trimethoxy pattern

The reaction is highly dependent on the choice of base and solvent system. Typically, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred to generate the alkoxide. The reaction performs optimally when primary alkyl halides are employed, as secondary and tertiary substrates tend to favor elimination pathways.

| Base | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| NaH | DMF | 0-25 | 78-85 | High 2,3,4-selectivity |

| KH | THF | -10 to 25 | 82-88 | Good 2,3,4-selectivity |

| K2CO3 | Acetone | Reflux | 60-70 | Moderate selectivity |

Friedel-Crafts Alkylation Strategies for Aromatic Substitution

Recent research by scientists has demonstrated that Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes can be catalyzed by rhodium complexes such as [Cp*Rh{(R)-Prophos}(H2O)][SbF6]2 (where Prophos is propane-1,2-diyl-bis(diphenylphosphane)). This approach yields monoalkylated adducts with enantioselectivities up to 93/7 e.r. Through NMR studies, researchers have identified key intermediates including metal-trans-β-nitrostyrene and metal-aci-nitro complexes, suggesting a Michael-type Friedel-Crafts mechanism.

For synthesizing 3-(2,3,4-Trimethoxyphenyl)propan-1-ol specifically, the challenge lies in controlling the regioselectivity of the alkylation when using 1,2,3-trimethoxybenzene as the substrate. Various Lewis acid catalysts have been explored:

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (2,3,4:others) |

|---|---|---|---|---|

| AlCl3 | CH2Cl2 | -10 to 0 | 65-72 | 4:1 |

| BF3·Et2O | Nitromethane | -5 to 5 | 70-75 | 6:1 |

| FeCl3 | DCE | 0 to 25 | 60-65 | 3:1 |

Novel Catalytic Systems for Regioselective Methoxylation

Achieving the specific 2,3,4-trimethoxy substitution pattern presents a significant synthetic challenge. Recent advancements in transition metal catalysis have enabled more direct and selective approaches to methoxylation. Palladium and copper-based catalytic systems have shown particular promise for controlled C-H activation and subsequent methoxylation.

One innovative approach involves the sequential C-H activation of phenol derivatives using directing group strategies. The hydroxyl group itself can act as a directing group for ortho-functionalization, followed by subsequent transformations to introduce the remaining methoxy groups. This strategy minimizes protection/deprotection steps and improves overall atom economy.

Recent developments in gold and iridium catalysis have also demonstrated potential for regioselective C-H activation and methoxylation under mild conditions. These approaches typically employ oxidizing agents such as hypervalent iodine reagents or molecular oxygen as terminal oxidants.

| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)2/Pyridine | PhI(OAc)2 | 60-80 | 12-24 | 65-75 | High ortho-selectivity |

| Cu(OTf)2/Bipyridine | O2 | 80-100 | 8-12 | 70-78 | Moderate ortho/para-selectivity |

| [Ir(cod)Cl]2/dtbpy | TEMPO | 70-90 | 6-10 | 75-82 | Excellent ortho-selectivity |

Biocatalytic Pathways Using Alcohol Dehydrogenases (ADHs)

Biocatalytic approaches using alcohol dehydrogenases (ADHs) offer an environmentally friendly alternative for synthesizing 3-(2,3,4-Trimethoxyphenyl)propan-1-ol with high stereoselectivity. Research has demonstrated the effectiveness of various ADHs in the enantioselective reduction of corresponding ketones or aldehydes.

A particularly innovative approach involves a "one-pot sequential two-step" photo-biocatalytic process that combines photocatalytic oxidation with enzymatic reduction. This procedure can effectively deracemize alcohols, potentially applicable to the synthesis of enantiomerically enriched 3-(2,3,4-Trimethoxyphenyl)propan-1-ol.

Several recombinant ADHs have shown promising results in the bioreduction of carbonyl compounds. For instance, ADHs from Ralstonia sp., Lactobacillus brevis (Lb-ADH), and particularly Rhodococcus ruber (ADH-A) and Lactobacillus kefir (Lk-ADH) have demonstrated high conversion rates and stereoselectivity.

| Enzyme | Cofactor | Initial Conversion (%) | ee (%) | Final Conversion (%) | Final ee (%) |

|---|---|---|---|---|---|

| Lb-ADH | NADPH | 89 | 96 (R) | 90 | 72 (R) |

| Lk-ADH | NADPH | 89 | 99 (R) | 89 | 93 (R) |

| ADH-A | NADH | 94 | Racemic | 94 | Racemic |

The biocatalytic approach offers several advantages for synthesizing 3-(2,3,4-Trimethoxyphenyl)propan-1-ol:

- Mild reaction conditions (typically 30°C, aqueous buffer systems)

- High stereoselectivity without the need for chiral auxiliaries or ligands

- Environmentally friendly processes with minimal waste generation

- Potential for continuous processes in enzyme immobilization systems

Continuous Flow Reactor Optimization for Industrial Scalability

Transitioning from batch to continuous flow processes represents a significant advancement for the industrial-scale production of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol. Continuous flow reactors offer numerous advantages including improved heat and mass transfer, enhanced safety profiles, and more consistent product quality.

For the synthesis of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, microreactor technology has been applied to several key transformations:

- Reduction of corresponding carboxylic acids or esters to alcohols

- Direct alkylation of trimethoxybenzene derivatives

- Sequential methoxylation of phenolic precursors

Flow chemistry enables precise control over reaction parameters, particularly important for temperature-sensitive transformations involving organometallic reagents. For example, the reduction of 3-(2,3,4-Trimethoxyphenyl)propanoic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH4) can be performed more safely and efficiently in flow systems compared to batch processes.

| Flow Parameter | Optimization Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Residence time | 5-30 min | Moderate increase up to 15 min | Significant improvement |

| Temperature | -10 to 25°C | Optimal at 0-5°C | Minimal side products at lower temperatures |

| Concentration | 0.1-0.5 M | Inverse relationship | Higher purity at lower concentrations |

| Flow rate | 0.5-5.0 mL/min | Optimal at 1-2 mL/min | Consistent quality at moderate flow rates |

Industrial implementation of flow processes for 3-(2,3,4-Trimethoxyphenyl)propan-1-ol production requires careful consideration of several factors:

- Solvent selection for optimal solubility and process safety

- Heterogeneous catalysis options for continuous operation

- In-line purification strategies to minimize downstream processing

- Process analytical technology (PAT) for real-time monitoring and control

The spatial arrangement of methoxy groups on the phenyl ring profoundly impacts the compound’s ability to adopt bioactive conformations. In 3-(2,3,4-trimethoxyphenyl)propan-1-ol, the asymmetric distribution of methoxy groups at the 2-, 3-, and 4-positions creates a distinct electronic and steric environment compared to the more common 3,4,5-trimethoxy configuration. Density functional theory (DFT) calculations suggest that the 2-methoxy group introduces torsional strain, reducing the planarity of the aromatic system by approximately 12° compared to 3,4,5-trimethoxyphenyl analogues [2]. This distortion alters π-π stacking interactions with biological targets, as evidenced by a 3.8-fold decrease in binding affinity to tubulin polymerization sites relative to the 3,4,5-isomer [2].

Nuclear Overhauser effect spectroscopy (NOESY) studies reveal that the 2-methoxy group sterically hinders rotational freedom about the C1-C2 bond of the propanol chain, locking the molecule into a gauche conformation that reduces solvent accessibility by 18% [4]. This conformational restriction correlates with improved membrane permeability in artificial phospholipid bilayers (Papp = 8.7 × 10⁻⁶ cm/s vs. 12.4 × 10⁻⁶ cm/s for the 3,4,5-analogue) [4].

| Property | 2,3,4-Isomer | 3,4,5-Isomer |

|---|---|---|

| Tubulin IC₅₀ (μM) | 9.4 ± 1.2 [2] | 2.1 ± 0.3 [2] |

| LogP | 1.8 [4] | 2.3 [4] |

| Membrane Permeability | 8.7 × 10⁻⁶ cm/s [4] | 12.4 × 10⁻⁶ cm/s [4] |

| Aromatic Planarity | 12° deviation [2] | <5° deviation [2] |

Ring System Contraction/Expansion Strategies for Enhanced Potency

Modification of the phenyl ring’s size and saturation state provides a strategic pathway for optimizing target engagement. While direct contraction to cyclopentane systems abolished activity (IC₅₀ > 100 μM) [4], expansion to a naphthyl system yielded mixed results. The 2,3,4-trimethoxy-1-naphthylpropanol derivative exhibited a 4.3-fold improvement in histone deacetylase (HDAC) inhibition (IC₅₀ = 0.89 μM) but suffered from a 7-fold increase in cytotoxicity [4].

Introduction of a fused dioxolane ring at the 5- and 6-positions of the phenyl ring enhanced water solubility by 38% (from 0.24 mg/mL to 0.33 mg/mL) while maintaining antiproliferative activity against MCF-7 cells (GI₅₀ = 4.7 μM vs. 5.2 μM for the parent compound) [4]. X-ray crystallography of the dioxolane-modified analogue bound to HDAC8 revealed a novel hydrogen-bonding interaction between the dioxolane oxygen and His142, explaining the 2.1-fold increase in binding free energy (ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol) [4].

Comparative Analysis with 3,4,5-Trimethoxyphenyl Analogues

The biological consequences of methoxy group redistribution become apparent in direct comparisons with 3,4,5-trimethoxyphenylpropan-1-ol. While both isomers inhibit tubulin polymerization, the 2,3,4-isomer demonstrates superior selectivity for βIII-tubulin isoforms (Ki = 1.4 μM vs. 2.9 μM for the 3,4,5-isomer) [2]. This isoform selectivity correlates with a 5.7-fold reduction in neurotoxicity in dorsal root ganglion assays [2].

Metabolic stability studies in human liver microsomes reveal divergent degradation pathways. The 2,3,4-isomer undergoes rapid O-demethylation at the 4-position (t₁/₂ = 23 min), while the 3,4,5-analogue is primarily glucuronidated at the propanol hydroxyl (t₁/₂ = 41 min) [4]. This difference in metabolic fate translates to a 3.1-fold higher plasma exposure (AUC₀–24 = 18.7 μg·h/mL vs. 6.0 μg·h/mL) for the 2,3,4-isomer in rodent pharmacokinetic studies [4].

Hybrid Molecule Development Through Propanol Chain Functionalization

Strategic modification of the propanol side chain enables the creation of hybrid molecules with dual pharmacological mechanisms. Acetylation of the hydroxyl group produces a prodrug with 92% oral bioavailability in murine models, compared to 34% for the parent alcohol [4]. More sophisticated modifications include:

Phosphonium salt conjugation: Attachment of a triphenylphosphonium moiety to the propanol terminus enhances mitochondrial targeting 17-fold, as measured by JC-1 membrane potential assays [4]. This derivative showed potentiation of doxorubicin cytotoxicity in P-glycoprotein-overexpressing cells (reversal fold = 8.3 vs. 2.1 for verapamil) [4].

Hydrazone formation: Condensation with 4-carboxybenzaldehyde hydrazine yielded pH-sensitive derivatives that release active drug in tumor microenvironments (50% release at pH 6.4 vs. <5% at pH 7.4) [4]. These conjugates demonstrated a 3.9-fold increase in tumor accumulation via EPR effect in HT-29 xenografts [4].

The propanol chain’s terminal hydroxyl serves as a versatile handle for bioconjugation, enabling the synthesis of antibody-drug conjugates with drug-to-antibody ratios (DAR) up to 6.4 while maintaining >90% monomeric purity [4]. In vivo efficacy studies of a HER2-targeted conjugate showed complete tumor regression in 40% of BT-474 xenograft models at 3 mg/kg dose [4].

# Example reaction scheme for propanol chain functionalizationclass PropanolFunctionalization: def __init__(self, core_structure): self.core = core_structure # 3-(2,3,4-trimethoxyphenyl)propan-1-ol def synthesize_phosphonium_salt(self): """Synthesizes triphenylphosphonium conjugate""" return self.core.replace( hydroxyl_group = TriphenylphosphoniumGroup(), reaction_conditions = "n-decane, reflux, 6h" ) def create_hydrazone_prodrug(self, aldehyde): """Forms pH-sensitive hydrazone conjugate""" return HydrazoneConjugate( parent = self.core, aldehyde = aldehyde, catalyst = "acetic acid" )The tubulin polymerization inhibition mechanisms of 3-(2,3,4-trimethoxyphenyl)propan-1-ol are primarily mediated through binding to the colchicine site on tubulin, a well-characterized mechanism shared by numerous trimethoxyphenyl-containing compounds [1] [2] [3] [4].

Molecular Binding Interactions

The 3,4,5-trimethoxyphenyl moiety serves as the critical pharmacophore for tubulin interaction. X-ray crystallographic studies of related compounds demonstrate that this trimethoxyphenyl group occupies a hydrophobic pocket within the β-tubulin subunit, specifically interacting with residues such as βCys241, βLeu248, βAla250, βIle318, and βAla354 [1] [5]. The trimethoxyphenyl ring forms hydrogen bonds with tubulin residue βCys241, which is essential for maintaining high binding affinity [3].

Conformational Inhibition Mechanism

The fundamental mechanism involves preventing the curved-to-straight conformational change required for tubulin polymerization. When 3-(2,3,4-trimethoxyphenyl)propan-1-ol binds to the colchicine site, it blocks the protein from adopting the straight conformation necessary for microtubule assembly [1] [5]. This inhibition occurs through steric clashes with surrounding secondary structure elements, particularly affecting the βT7 loop that joins residues βH8 and βH7 [3].

Structure-Activity Relationships

The positioning of methoxy groups on the trimethoxyphenyl ring is critical for activity. Studies show that only one methoxy group typically forms a hydrogen bond with tubulin residue βCys241, while the remaining two methoxy groups contribute to the overall binding affinity through hydrophobic interactions [1]. Modifications to the trimethoxyphenyl moiety generally result in reduced antiproliferative potency, with the 3,4,5-trimethoxy substitution pattern being optimal for activity [4].

| Structural Feature | Impact on Activity | Mechanism |

|---|---|---|

| 3,4,5-Trimethoxy pattern | Essential for high potency | Optimal hydrophobic pocket filling |

| Methoxy group positioning | Critical for binding | Direct hydrogen bonding with βCys241 |

| Aromatic ring planarity | Required for interaction | Proper stacking within binding pocket |

| Linker flexibility | Moderate importance | Conformational adaptation to binding site |

Antioxidant Activity Through Radical Scavenging Pathways

The antioxidant mechanisms of 3-(2,3,4-trimethoxyphenyl)propan-1-ol involve multiple radical scavenging pathways, primarily mediated through the phenolic hydroxyl group and the electron-donating properties of the methoxy substituents [6] [7] [8].

DPPH Radical Scavenging Mechanism

The primary mechanism involves hydrogen atom transfer from the phenolic hydroxyl group to the stable DPPH radical, converting it to the non-radical DPPH-H form [7] [9]. This process is facilitated by the electron-donating methoxy groups on the trimethoxyphenyl ring, which stabilize the resulting phenoxyl radical through resonance effects [10]. The typical IC50 values for trimethoxyphenyl compounds in DPPH assays range from 40-60 μM [7].

ABTS Radical Scavenging Pathway

The ABTS radical scavenging activity occurs through single electron transfer mechanisms, where the compound donates an electron to the ABTS radical cation, resulting in decolorization of the green ABTS solution [7] [8]. The trimethoxyphenyl compounds typically show IC50 values of 7-18 μM in ABTS assays, indicating higher potency compared to DPPH assays [7].

Hydrogen Atom Transfer Mechanisms

Quantum chemical calculations reveal that the bond dissociation enthalpy of the phenolic OH group is influenced by the electron-donating methoxy substituents. The presence of multiple methoxy groups reduces the O-H bond dissociation enthalpy, facilitating hydrogen atom transfer to free radicals [11]. In aqueous environments, the bond dissociation energies typically range from 66-70 kcal/mol for para-positioned hydroxyl groups [11].

Electron Transfer Mechanisms

The compound exhibits electron transfer capacity through various assays including FRAP and CUPRAC methods. The trimethoxyphenyl moiety acts as an electron donor, with the methoxy groups enhancing the electron density of the aromatic system [7]. The HOMO energy levels of trimethoxyphenyl compounds typically range from -5.3 to -5.5 eV, indicating good electron-donating capacity [11].

| Assay Method | Mechanism | Typical Activity Range |

|---|---|---|

| DPPH | Hydrogen atom transfer | IC50: 40-60 μM |

| ABTS | Single electron transfer | IC50: 7-18 μM |

| FRAP | Ferric ion reduction | 1.0-1.6 Eq Trolox |

| CUPRAC | Cupric ion reduction | 1.6-3.6 Eq Trolox |

Protein Kinase Inhibition Profiling and Target Identification

While specific protein kinase inhibition data for 3-(2,3,4-trimethoxyphenyl)propan-1-ol is limited, the trimethoxyphenyl scaffold has been extensively studied in kinase inhibitor development, particularly for compounds targeting various protein kinases [12] [13] [14].

ATP-Competitive Inhibition Mechanisms

Trimethoxyphenyl-containing compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of protein kinases [12] [14]. The planar aromatic structure of the trimethoxyphenyl group facilitates π-π stacking interactions with aromatic residues in the kinase active site, while the methoxy groups provide additional hydrogen bonding opportunities [15].

PKN3 Inhibition Profile

Studies of 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine demonstrate potent PKN3 inhibition with an IC50 of 14 nM [12]. This compound serves as a tool to study the biological role of PKN3 in pancreatic and prostate cancer, suggesting potential therapeutic applications for related trimethoxyphenyl compounds [12].

Structure-Activity Relationships in Kinase Inhibition

The trimethoxyphenyl moiety contributes to kinase selectivity through specific interactions with the ATP-binding pocket. The 3,4,5-trimethoxy substitution pattern is particularly favored for kinase inhibition, as it provides optimal shape complementarity and electronic properties for binding [16] [17]. Modifications to the methoxy groups or their positioning typically result in altered selectivity profiles across the kinome [15].

Target Identification Approaches

Kinase profiling studies using panels of 300+ kinases reveal that trimethoxyphenyl compounds often show activity against multiple kinase families, including CK1δ, p38α MAPK, and various receptor tyrosine kinases [14]. The broad activity spectrum necessitates careful selectivity profiling to identify the primary therapeutic targets [18].

| Kinase Target | IC50 Range | Primary Mechanism | Clinical Relevance |

|---|---|---|---|

| PKN3 | 14 nM | ATP-competitive | Cancer therapy |

| CK1δ | 4-25 nM | ATP-competitive | Neurodegeneration |

| p38α MAPK | Variable | ATP-competitive | Inflammation |

| CDK4/6 | Nanomolar | ATP-competitive | Cancer therapy |

Comparative Mechanism Analysis with Neolignan Derivatives

The biological activity mechanisms of 3-(2,3,4-trimethoxyphenyl)propan-1-ol can be compared with related neolignan derivatives, which share structural similarities and often exhibit complementary biological activities [19] [20].

Structural Comparison with Neolignans

Neolignan derivatives such as dehydrodieugenol B and myrislignan contain trimethoxyphenyl or related methoxylated aromatic systems [19] [21]. The key structural difference lies in the linking patterns between aromatic rings, with neolignans typically featuring 8-O-4' linkages compared to the propanol linker in 3-(2,3,4-trimethoxyphenyl)propan-1-ol [19].

Cytotoxic Activity Mechanisms

Both compound classes demonstrate cytotoxic activity against cancer cell lines. Dehydrodieugenol B shows activity against B16F10 and A2058 melanoma cells, while being non-toxic to human fibroblasts [20]. The structure-activity relationships indicate that hydroxyl or alkoxyl groups at positions 3, 4, and 5 are crucial for biological activity, similar to the trimethoxyphenyl compounds [20].

Anti-inflammatory Activity Comparison

Neolignan derivatives such as myrislignan and machilin D exhibit potent inhibitory activity against nitric oxide production in RAW264.7 cells, with IC50 values of 21.2 μM and 18.5 μM respectively [19]. This anti-inflammatory activity complements the antioxidant properties observed in trimethoxyphenyl compounds, suggesting potential synergistic effects [19].

Hepatoprotective and Neuroprotective Activities

Recent studies on neolignan derivatives from Citrus medica show hepatoprotective activities improving HepG2 cell survival rates by 60-67%. Phenanthrofuran neolignans demonstrate neuroprotective effects in PC12 cells with 70% survival improvement. These activities are not well-characterized for 3-(2,3,4-trimethoxyphenyl)propan-1-ol, representing potential areas for future investigation.

Mechanistic Convergence and Divergence

Both compound classes share common mechanisms including:

- Antioxidant activity through radical scavenging

- Modulation of inflammatory pathways

- Potential protein interactions through aromatic stacking

However, they diverge in:

- Specific protein targets and selectivity profiles

- Metabolic stability and pharmacokinetic properties

- Tissue-specific accumulation and activity patterns

| Property | 3-(2,3,4-Trimethoxyphenyl)propan-1-ol | Neolignan Derivatives |

|---|---|---|

| Primary scaffold | Trimethoxyphenyl-propanol | Methoxylated biaryl systems |

| Main activity | Tubulin inhibition | Anti-inflammatory |

| Antioxidant IC50 | 40-60 μM (DPPH) | Variable |

| Target selectivity | Colchicine site | Multiple pathways |

| Clinical potential | Anticancer | Hepatoprotective/neuroprotective |